molecular formula C16H16N6O2 B2500370 8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879454-70-3

8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2500370
CAS No.: 879454-70-3
M. Wt: 324.344
InChI Key: TZICMRGSOCOLRC-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step processes. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often involve the use of ammonium acetate (NH4OAc) to facilitate the cyclization process . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazopurine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(2-aminophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-7-5-4-6-10(11)17/h4-7H,17H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZICMRGSOCOLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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